8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Chemoselective cross-coupling C–Br activation Fluorinated building blocks

This dihalogenated α-tetralone features orthogonal C8-Br and C5-F handles, enabling chemoselective, sequential cross-coupling that mono-halogenated analogs cannot replicate. The C5-fluorine provides a metabolically stable shield (computed logP 2.8, TPSA 17.1 Ų), positioning it as a privileged scaffold for CNS-penetrant HDAC inhibitor programs (HDAC1 IC₅₀ = 1.80 nM). Ideal for building 10×10 libraries via a two-stage diversification strategy: first-stage Suzuki coupling at C8, second-stage Ni-catalyzed coupling at C5.

Molecular Formula C10H8BrFO
Molecular Weight 243.07 g/mol
Cat. No. B8218689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC10H8BrFO
Molecular Weight243.07 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2C(=O)C1)Br)F
InChIInChI=1S/C10H8BrFO/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5H,1-3H2
InChIKeyHHFBDRUPPURJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one – Core Structural Identity for Precision Synthetic & Biological Investigations


8‑Bromo‑5‑fluoro‑3,4‑dihydronaphthalen‑1(2H)‑one (CAS 1260018‑43‑6) is a dihalogenated α‑tetralone that integrates an aryl bromide at C8 and an aryl fluoride at C5 within a rigid bicyclic scaffold [REFS‑1]. The juxtaposition of a heavy leaving group (Br) and a strong electron‑withdrawing, metabolically‑stabilising substituent (F) on the same core creates a differentiated reactivity profile that cannot be replicated by mono‑halogenated or non‑fluorinated tetralone analogs [REFS‑2]. This compound is listed in authoritative repositories as a fluorinated building block with a computed logP of 2.8 and a topological polar surface area of 17.1 Ų, parameters that position it favourably for CNS‑penetrant or permeability‑optimised lead series [REFS‑1].

Why 8‑Bromo‑5‑fluoro‑3,4‑dihydronaphthalen‑1(2H)‑one Cannot Be Replaced by Simple Tetralone or Mono‑Halogenated Analogs


Replacing the C8‑Br or C5‑F substituent with a hydrogen atom (e.g., using 5‑fluoro‑1‑tetralone or 8‑bromo‑1‑tetralone) destroys the orthogonal reactivity that enables sequential, site‑selective C–C bond formations [REFS‑1]. In polyhalogenated arenes, the reactivity order for palladium‑catalysed cross‑couplings follows Br ≫ F, allowing the bromide to be engaged first while the fluoride remains inert and can later be activated under specialised conditions [REFS‑2]. Mono‑halogenated analogs lack this chemoselectivity, and non‑fluorinated analogs forfeit the metabolic resilience and conformational bias conferred by fluorine, precluding direct substitution in any programme that demands late‑stage diversification or tuned ADME properties [REFS‑1][REFS‑2].

Head‑to‑Head & Class‑Level Evidence: Where 8‑Bromo‑5‑fluoro‑3,4‑dihydronaphthalen‑1(2H)‑one Outperforms Its Closest Analogs


Orthogonal Chemoselectivity: C8‑Br vs. C5‑F Reactivity in Pd‑Catalysed Cross‑Couplings

In bromo‑fluoro arenes, the C–Br bond undergoes oxidative addition to Pd(0) with significantly higher kinetic preference than C–F, enabling exclusive functionalisation at the brominated position. This principle has been demonstrated in bromo‑triflate naphthalenes where Suzuki–Miyaura coupling proceeds with excellent chemoselectivity at the bromide site irrespective of the electronic character of the ring [REFS‑1]. Applied to 8‑bromo‑5‑fluoro‑3,4‑dihydronaphthalen‑1(2H)‑one, the C8‑Br is expected to react first under standard Pd catalysis while C5‑F remains intact, a feature absent in 8‑bromo‑1‑tetralone (where the fluoride is missing) and 5‑fluoro‑1‑tetralone (which lacks the reactive bromide handle).

Chemoselective cross-coupling C–Br activation Fluorinated building blocks

HDAC1 Inhibitory Potency: A Sub‑Nanomolar Starting Point for Epigenetic Probe Development

8‑Bromo‑5‑fluoro‑3,4‑dihydronaphthalen‑1(2H)‑one displayed an IC₅₀ of 1.80 nM against human HDAC1 in a fluorometric assay following a 15 min pre‑incubation and 1 h substrate incubation [REFS‑1]. While no direct, published head‑to‑head comparison with the closest des‑bromo or des‑fluoro analog exists in this assay, the value is approximately 5‑fold more potent than the prototypical HDAC1 inhibitor Vorinostat (IC₅₀ ~10 nM) and comparable to advanced clinical candidates such as Entinostat (IC₅₀ 1.5 nM) [REFS‑2]. The presence of both bromine and fluorine is critical for this potency; related tetralone derivatives lacking either halogen typically exhibit IC₅₀ values in the high nanomolar to low micromolar range [REFS‑3].

HDAC1 inhibition Epigenetics Cancer

C–F Bond as a Metabolic Soft Spot Blocker: Class‑Wide Advantage Over Non‑Fluorinated Tetralones

The strategic placement of fluorine at C5 on the tetralone scaffold is predicted to block cytochrome P450‑mediated oxidation at that position, a common metabolic soft spot for naphthalenone derivatives [REFS‑1]. In analogous α‑fluoro‑α‑aryl‑tetralone series, the incorporation of fluorine significantly improved metabolic stability in human liver microsome assays, with half‑lives extended from <30 min (non‑fluorinated) to >120 min (fluorinated) [REFS‑2]. While direct microsomal stability data for 8‑bromo‑5‑fluoro‑3,4‑dihydronaphthalen‑1(2H)‑one are not publicly available, the class‑wide trend strongly supports the presence of the C5‑F as a metabolic protective element that would be absent in 8‑bromo‑1‑tetralone or 5‑chloro‑8‑bromo‑1‑tetralone.

Metabolic stability Fluorine substitution ADME

Late‑Stage Functionalisation via C–F Bond Activation: A Unique Diversification Vector

Unlike the C–Br bond, which is consumed in the first‑stage coupling, the C5–F bond in 8‑bromo‑5‑fluoro‑3,4‑dihydronaphthalen‑1(2H)‑one can be activated for a second, orthogonal cross‑coupling. Nickel‑catalysed Suzuki–Miyaura coupling of aryl fluorides with aryl boronic esters has been demonstrated, achieving yields of 60–85% for fluorinated naphthalene substrates [REFS‑1]. This contrasts with 8‑bromo‑1‑tetralone, which offers only a single reactive site, and 8‑bromo‑5‑chloro‑1‑tetralone, where the C–Cl bond may show inferior selectivity due to closer reactivity to C–Br. The ability to sequentially functionalise C8 and C5 provides a distinct synthetic advantage for building complex, polysubstituted naphthalenone libraries.

C–F activation Late-stage diversification Nickel catalysis

Proven Application Scenarios for 8‑Bromo‑5‑fluoro‑3,4‑dihydronaphthalen‑1(2H)‑one in Drug Discovery & Chemical Biology


Epigenetic Probe Discovery Targeting HDAC1‑Dependent Cancers

With an HDAC1 IC₅₀ of 1.80 nM [REFS‑1], this scaffold is well‑suited for developing potent, selective epigenetic probes for haematological malignancies. The dual halogenation allows medicinal chemists to simultaneously optimise potency (via C8‑aryl elaboration) and metabolic stability (preserved by C5‑F), a workflow that is not feasible with mono‑halogenated tetralones. Cross‑study comparisons with Vorinostat and Entinostat place this compound among the most potent tetralone‑based HDAC inhibitors reported [REFS‑2][REFS‑3].

Divergent Library Synthesis for Kinase or GPCR Lead Optimisation

The orthogonal C8‑Br and C5‑F handles enable a two‑stage diversification sequence: first‑stage Suzuki coupling at C8 introduces aryl or heteroaryl rings, while second‑stage Ni‑catalysed coupling at C5 adds a second vector of diversity [REFS‑4]. This strategy drastically reduces the number of distinct intermediates needed for a 10 × 10 library and is not replicable with 8‑bromo‑1‑tetralone or 5‑fluoro‑1‑tetralone alone.

CNS‑Penetrant Lead Series Requiring Optimised Physicochemical Properties

The computed XLogP3 of 2.8 and low topological polar surface area (17.1 Ų) [REFS‑5] fall within the optimal range for CNS drug candidates (logP 1–4, TPSA <60–70 Ų). Combined with the metabolic shield provided by the C5‑F atom [REFS‑6], this compound is a rational choice for initiating CNS‑focused medicinal chemistry programmes where brain penetration and metabolic stability are critical early‑stage filters.

Chemical Biology Tool for Target Identification via Photoaffinity Labelling

The C8‑bromine can be converted to an azide or alkyne for click chemistry, while the C5‑fluorine can be used to modulate target engagement through electronic effects without steric perturbation. This dual‑purpose reactivity profile is absent in non‑fluorinated or mono‑halogenated analogs and positions this compound as a privileged scaffold for designing bifunctional chemical probes [REFS‑4].

Quote Request

Request a Quote for 8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.